molecular formula C9H8ClNO B8728039 2-(3-Chloro-2-methoxyphenyl)acetonitrile CAS No. 825654-87-3

2-(3-Chloro-2-methoxyphenyl)acetonitrile

Cat. No. B8728039
Key on ui cas rn: 825654-87-3
M. Wt: 181.62 g/mol
InChI Key: ASVPOCGEQKGLQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07662821B2

Procedure details

39.4 g (221.3 mmol) of NBS and 100 mg of benzoyl peroxide are added to 31.6 g (201.7 mmol) of 3-chloro-2-methoxytoluene in 500 ml of CCl4. It is refluxed over 16 hours, allowed to cool and filtered. Solvent is removed from the filtrate, and the filtrate is dissolved in 214 ml of N,N-dimethylformamide and 142 ml of water. 20.9 g (322.1 mmol) of potassium cyanide is added at 0C and stirred over 16 hours. The reaction mixture is diluted with water and extracted several times with methyl tert-butyl ether. The organic phase is washed several times with saturated sodium chloride solution and dried on sodium sulfate. The solvent is removed in a vacuum and after chromatographic purification on silica gel (hexane/ethyl acetate 20%), 29.7 g of product is obtained.
Name
Quantity
39.4 g
Type
reactant
Reaction Step One
Quantity
31.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
20.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C(=O)[N:5](Br)[C:3](=O)C1.[Cl:9][C:10]1[C:11]([O:17][CH3:18])=[C:12]([CH3:16])[CH:13]=[CH:14][CH:15]=1.[C-]#N.[K+]>C(Cl)(Cl)(Cl)Cl.O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Cl:9][C:10]1[C:11]([O:17][CH3:18])=[C:12]([CH:13]=[CH:14][CH:15]=1)[CH2:16][C:3]#[N:5] |f:2.3|

Inputs

Step One
Name
Quantity
39.4 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
31.6 g
Type
reactant
Smiles
ClC=1C(=C(C=CC1)C)OC
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
100 mg
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Two
Name
Quantity
20.9 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred over 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It is refluxed over 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Solvent is removed from the filtrate
DISSOLUTION
Type
DISSOLUTION
Details
the filtrate is dissolved in 214 ml of N,N-dimethylformamide
EXTRACTION
Type
EXTRACTION
Details
extracted several times with methyl tert-butyl ether
WASH
Type
WASH
Details
The organic phase is washed several times with saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried on sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is removed in a vacuum
CUSTOM
Type
CUSTOM
Details
after chromatographic purification on silica gel (hexane/ethyl acetate 20%)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1C(=C(CC#N)C=CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 29.7 g
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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